molecular formula C9H13NO4 B12602684 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate CAS No. 917598-71-1

2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate

Cat. No.: B12602684
CAS No.: 917598-71-1
M. Wt: 199.20 g/mol
InChI Key: FOWAWIHILVDHOA-UHFFFAOYSA-N
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Description

2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate is a chemical compound with the molecular formula C7H10O4 It is known for its unique structure, which includes both diketone and imidate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate typically involves the reaction of 2,4-dioxopentan-3-yl acetate with an acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dioxopentan-3-yl (1E)-N-acetylethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diketone and imidate groups allow it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxopentan-3-yl acetate
  • 2,4-Dioxopentan-3-yl methacrylate
  • 2,4-Dioxopentan-3-yl benzoate

Properties

CAS No.

917598-71-1

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

2,4-dioxopentan-3-yl N-acetylethanimidate

InChI

InChI=1S/C9H13NO4/c1-5(11)9(6(2)12)14-8(4)10-7(3)13/h9H,1-4H3

InChI Key

FOWAWIHILVDHOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)OC(=NC(=O)C)C

Origin of Product

United States

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